molecular formula C10H8BrNO3 B1415648 Methyl 2-bromo-3-cyano-5-methoxybenzoate CAS No. 1805187-68-1

Methyl 2-bromo-3-cyano-5-methoxybenzoate

Cat. No.: B1415648
CAS No.: 1805187-68-1
M. Wt: 270.08 g/mol
InChI Key: MKSIZOZGNQLBFU-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-cyano-5-methoxybenzoate is a halogenated aromatic ester with a unique substitution pattern. Its structure includes a bromine atom at position 2, a cyano group at position 3, and a methoxy group at position 5 on the benzene ring. The compound is primarily used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and materials science due to its multifunctional electrophilic sites and stability under various reaction conditions .

Properties

IUPAC Name

methyl 2-bromo-3-cyano-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-14-7-3-6(5-12)9(11)8(4-7)10(13)15-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSIZOZGNQLBFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)C(=O)OC)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-3-cyano-5-methoxybenzoate can be synthesized through several synthetic routes. One common method involves the bromination of methyl 3-cyano-5-methoxybenzoate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-cyano-5-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The cyano group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., palladium, copper).

    Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).

Major Products Formed

    Substitution: Formation of substituted benzoates with various functional groups.

    Reduction: Formation of amines or other reduced derivatives.

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

Scientific Research Applications

Methyl 2-bromo-3-cyano-5-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development and as a building block for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of methyl 2-bromo-3-cyano-5-methoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine and cyano groups can participate in electrophilic or nucleophilic interactions, while the methoxy group can influence the compound’s solubility and reactivity. The exact pathways and targets vary based on the context of its use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents (Position) Key Differences Biological Activity/Reactivity Reference
Methyl 2-bromo-3-cyano-5-methoxybenzoate Br (2), CN (3), OMe (5) Baseline compound Antimicrobial, anticancer (theoretical)
Methyl 2-bromo-5-methoxybenzoate Br (2), OMe (5) Lacks cyano group at position 3 Lower reactivity; limited bioactivity
Ethyl 5-bromo-3-cyano-2-methylbenzoate Br (5), CN (3), Me (2), Et Ethyl ester; methyl at position 2 Enhanced solubility; synthetic utility
Methyl 3-bromo-5-hydroxybenzoate Br (3), OH (5) Hydroxy instead of methoxy at position 5 Altered solubility; varied reactivity
Methyl 5-bromo-2-chloro-3-methoxybenzoate Br (5), Cl (2), OMe (3) Halogen repositioning (Br/Cl) Moderate antimicrobial activity

Key Observations:

Cyano Group Impact: The presence of a cyano group at position 3 in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions (e.g., SNAr), which are critical in drug design .

Ester Group : Methyl esters (vs. ethyl) generally exhibit lower solubility in polar solvents but higher stability under acidic conditions .

Halogen vs. Methoxy : Substituting methoxy with hydroxyl (e.g., Methyl 3-bromo-5-hydroxybenzoate) reduces lipophilicity, affecting membrane permeability in biological systems .

Key Findings:

  • Antimicrobial Efficacy: The cyano group in the target compound may enhance interactions with bacterial enzymes (e.g., β-lactamases), though experimental validation is pending .
  • Anticancer Potential: Compounds with bromine and cyano groups (e.g., Methyl 2-amino-4-bromo-3-cyano-5-fluorobenzoate) show high anticancer activity due to DNA intercalation and topoisomerase inhibition, suggesting similar pathways for the target compound .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Name Molecular Weight Melting Point (°C) LogP Solubility (mg/mL) Reference
This compound 285.09 (calc.) N/A 2.8 ~5 (DMSO)
Methyl 2-bromo-5-methoxybenzoate 245.08 271 (bp) 3.1 ~3 (DMSO)
Ethyl 5-bromo-3-cyano-2-methylbenzoate 282.11 N/A 3.2 ~10 (EtOH)
Methyl 3-bromo-5-hydroxybenzoate 231.03 190–195 1.9 ~15 (H₂O)

Key Insights:

  • Lipophilicity : The target compound’s LogP (~2.8) indicates moderate membrane permeability, favorable for oral bioavailability .
  • Solubility : Lower aqueous solubility compared to hydroxylated analogs (e.g., Methyl 3-bromo-5-hydroxybenzoate) limits its utility in hydrophilic environments .

Research Implications and Limitations

While structural analogs provide predictive insights, direct experimental data on this compound remain scarce. Key gaps include:

  • Synthetic Challenges: Steric hindrance from the cyano group may complicate regioselective reactions .
  • Biological Validation : Theoretical predictions of antimicrobial/anticancer activity require in vitro and in vivo studies.
  • Comparative Toxicity : Halogenated compounds often exhibit cytotoxicity; safety profiles need assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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